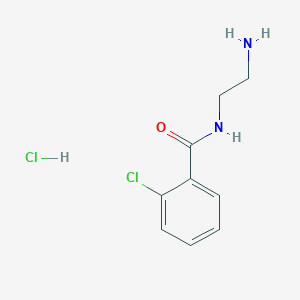

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride

Description

BenchChem offers high-quality N-(2-aminoethyl)-2-chlorobenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-2-chlorobenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminoethyl)-2-chlorobenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c10-8-4-2-1-3-7(8)9(13)12-6-5-11;/h1-4H,5-6,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXHARJYLYRYSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-(2-aminoethyl)-2-chlorobenzamide Hydrochloride

The following technical guide provides an in-depth analysis of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride , a critical intermediate and pharmacophore in medicinal chemistry.

Executive Summary

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride (CAS: 94319-83-2) is a mono-acylated ethylenediamine derivative characterized by an ortho-chlorinated phenyl ring.[1] It serves as a vital building block in the synthesis of neuroactive agents, particularly reversible inhibitors of Monoamine Oxidase B (MAO-B), and class Ic antiarrhythmic agents. Its physicochemical profile is defined by the steric hindrance of the ortho-chloro group and the high water solubility conferred by the hydrochloride salt of the primary amine.

Chemical Identity & Structural Analysis

The compound consists of a benzamide core substituted at the ortho position with chlorine, linked to a basic ethylamine side chain. The ortho-chloro substituent induces a non-planar conformation between the phenyl ring and the amide group due to steric repulsion, influencing receptor binding affinity compared to its para-isomer (e.g., the MAO-B inhibitor Ro 16-6491).

Table 1: Chemical Identifiers

| Property | Specification |

| IUPAC Name | N-(2-aminoethyl)-2-chlorobenzamide hydrochloride |

| Common Name | 2-Chloro-N-(2-aminoethyl)benzamide HCl |

| CAS Number (HCl) | 94319-83-2 |

| CAS Number (Free Base) | 65389-77-7 |

| Molecular Formula | C₉H₁₁ClN₂O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 235.11 g/mol (Salt) / 198.65 g/mol (Base) |

| SMILES | ClC1=CC=CC=C1C(=O)NCCN.Cl |

| InChI Key | RUVWGQHNZCDFBC-UHFFFAOYSA-N |

Physical & Chemical Properties

Understanding the solid-state properties is crucial for formulation and handling. The hydrochloride salt significantly improves stability and aqueous solubility compared to the hygroscopic free base.

Table 2: Physicochemical Profile

| Property | Value / Description | Context |

| Appearance | White to off-white crystalline powder | High purity (>98%) forms are colorless.[2] |

| Melting Point | 155 – 161 °C | Sharp melting range indicates high crystallinity; significantly lower than the para-isomer (212 °C) [1]. |

| Solubility (Water) | >50 mg/mL | Highly soluble due to the ionized terminal amine. |

| Solubility (Organic) | Ethanol (Moderate), DMSO (High), Ether (Insoluble) | Useful for recrystallization (EtOH/Ether). |

| pKa (Predicted) | ~9.1 (Terminal Amine) | The amide nitrogen is non-basic; the terminal amine is protonated at physiological pH. |

| LogP | ~0.8 (Free Base) | Moderate lipophilicity allows blood-brain barrier penetration if deprotonated. |

| Hygroscopicity | Moderate | The HCl salt is less hygroscopic than the base but should be stored desiccated. |

Synthesis & Manufacturing Protocol

Objective: Selective mono-acylation of ethylenediamine to prevent the formation of the bis-amide impurity (N,N'-bis(2-chlorobenzoyl)ethylenediamine).

Method A: Excess Diamine Route (High Selectivity)

This protocol utilizes a large molar excess of ethylenediamine to statistically favor mono-acylation.

Reagents:

-

2-Chlorobenzoyl chloride (1.0 eq)

-

Ethylenediamine (5.0 – 10.0 eq)

-

Dichloromethane (DCM) or Chloroform (Solvent)

-

HCl in Diethyl Ether (for salt formation)

Step-by-Step Protocol:

-

Preparation: Dissolve ethylenediamine (excess) in DCM at 0°C under nitrogen atmosphere.

-

Addition: Add a solution of 2-chlorobenzoyl chloride in DCM dropwise over 60 minutes.

-

Critical Control Point: Rapid addition leads to bis-acylation and heat generation.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

-

Workup (Base Removal):

-

Concentrate the reaction mixture in vacuo to remove solvent and the bulk of excess ethylenediamine.[7]

-

Resuspend residue in water (pH > 11). Extract with DCM (3x) to isolate the free base.

-

Note: The bis-amide impurity is insoluble in water and can be filtered off if present.

-

-

Salt Formation: Dry the DCM layer (MgSO₄), filter, and cool to 0°C. Slowly add 2M HCl in diethyl ether.

-

Isolation: Filter the white precipitate. Recrystallize from Ethanol/Diethyl Ether to yield pure hydrochloride salt.

Visualization: Synthesis Workflow

Figure 1: Selective synthesis pathway emphasizing the excess amine strategy to minimize bis-amide impurities.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.60 (t, 1H, Amide NH)

-

δ 8.15 (br s, 3H, NH₃⁺) – Indicates salt formation

-

δ 7.40 – 7.55 (m, 4H, Aromatic protons) – Multiplet characteristic of ortho-substitution

-

δ 3.55 (q, 2H, -CH₂-N-CO)

-

δ 3.00 (t, 2H, -CH₂-NH₃⁺)

-

-

IR Spectroscopy (KBr):

-

1645 cm⁻¹ (C=O Amide I stretch)

-

1530 cm⁻¹ (Amide II bend)

-

2800–3200 cm⁻¹ (Broad NH₃⁺ stretch)

-

-

Mass Spectrometry (ESI+):

-

m/z = 199.06 [M+H]⁺ (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

-

Biological Relevance & Applications

MAO-B Inhibition Mechanism

The N-(2-aminoethyl)benzamide pharmacophore is a structural analog of the substrate for Monoamine Oxidase B (MAO-B).[8]

-

Selectivity: The 2-chloro substituent provides steric bulk that influences selectivity for the MAO-B isoform over MAO-A.

-

Mechanism: It acts as a reversible competitive inhibitor.[8] The terminal amine mimics the amine group of dopamine/phenylethylamine, docking into the substrate cavity, while the amide linker positions the aromatic ring in the hydrophobic pocket.

Visualization: Structural Activity Relationship (SAR)

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of the molecule's components.

Handling & Safety (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage Conditions:

-

Store at room temperature (15–25°C).

-

Keep container tightly closed; the substance is hygroscopic .[14]

-

Protect from light to prevent potential dechlorination over long periods (though generally stable).

-

References

-

Justia Patents. (1992). Benzamide derivatives - Patent 5120725. Retrieved from [Link]

-

PubChem. (2025).[11] N-(2-aminoethyl)-2-chlorobenzamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

- 1. 94319-83-2 CAS MSDS (N-(2-aminoethyl)-2-chlorobenzamide hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. N-(2-Aminoethyl)-2-chlorobenzamide (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. patents.justia.com [patents.justia.com]

- 8. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 9. fishersci.com [fishersci.com]

- 10. N-(2-CHLOROETHYL)BENZAMIDE | CAS#:26385-07-9 | Chemsrc [chemsrc.com]

- 11. N-(2-chloroethyl)benzamide | C9H10ClNO | CID 101439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Aminoethyl chloride hydrochloride(870-24-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. 2-Chloroethylamine hydrochloride | 870-24-6 [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)-2-chlorobenzamide Hydrochloride

Abstract: This technical guide provides a comprehensive overview of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride, a substituted benzamide of interest in medicinal chemistry and drug development. The document details the compound's chemical structure and physicochemical properties. It offers an in-depth exploration of its chemical synthesis, including the preparation of key precursors, detailed step-by-step experimental protocols, and a discussion of the underlying reaction mechanisms. Furthermore, this guide covers the critical analytical techniques for structural elucidation and characterization, presenting and interpreting spectroscopic and physical data. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of the Benzamide Scaffold

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] These compounds are recognized for their diverse pharmacological activities, including antipsychotic, antihypertensive, antibacterial, and antimicrobial properties.[2] The versatility of the benzamide structure allows for fine-tuning of its biological activity through substitution on the aromatic ring and the amide nitrogen.

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is a specific analogue that combines the 2-chlorobenzamide moiety with an ethylenediamine linker. The presence of a primary amine provides a vector for further chemical modification or for interaction with biological targets. The conversion to a hydrochloride salt is a standard practice in pharmaceutical development to enhance stability, crystallinity, and aqueous solubility, which are critical parameters for handling and formulation. This guide will provide a detailed examination of the synthesis and characterization of this important chemical entity.

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride consists of a 2-chlorophenyl ring attached to a carboxamide group, which is in turn linked to an ethylamine chain. The terminal amine is protonated to form the hydrochloride salt.

Caption: Chemical Structure of N-(2-aminoethyl)-2-chlorobenzamide Hydrochloride.

The key physicochemical properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂Cl₂N₂O | (Calculated) |

| Molecular Weight | 235.11 g/mol | (Calculated) |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 155-158 °C | [4] |

| Melting Point (Pure) | 159 °C | [4] |

Synthesis of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride

The synthesis of the title compound is a multi-step process that involves the formation of a stable amide bond between a carboxylic acid derivative and an amine. The overall strategy relies on the robust and well-established reaction of an acyl chloride with a primary amine.

Synthesis Workflow

The general workflow begins with the activation of 2-chlorobenzoic acid to its more reactive acyl chloride derivative, 2-chlorobenzoyl chloride. This intermediate is then reacted with ethylenediamine to form the target amide. Finally, the free base is converted to its hydrochloride salt to improve its physical properties.

Caption: Overall synthetic workflow for the target compound.

Mechanistic Insights: Nucleophilic Acyl Substitution

The core of the synthesis is the amidation reaction, which proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Causality Behind Experimental Choices:

-

Use of Excess Amine or Base: The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted ethylenediamine (which would render it non-nucleophilic), either an excess of ethylenediamine is used, or an external base (like NaOH or triethylamine) is added to neutralize the acid.[2][4]

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0-10 °C) and then allowed to warm.[4] This is to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, preventing potential side reactions and ensuring selectivity. The mono-acylation of ethylenediamine is desired; harsh conditions could lead to di-acylation.

Caption: The nucleophilic acyl substitution mechanism for amide formation.

Experimental Protocols

The following protocols are derived from established literature procedures.[2][4]

Protocol 1: Synthesis of 2-Chlorobenzoyl Chloride [5][6]

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet, add 2-chlorobenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (1.1 to 1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added.

-

Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-chlorobenzoyl chloride is a yellow oil and can often be used in the next step without further purification.

Protocol 2: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide Hydrochloride [4]

-

In a three-necked flask, prepare a solution of ethylenediamine (4 equivalents) in chloroform.

-

Cool the solution to 10 °C using an ice bath.

-

Add a solution of 2-chlorobenzoyl chloride (1 equivalent) in chloroform dropwise to the ethylenediamine solution, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the mixture for 1 hour at room temperature.

-

Filter the reaction mixture to remove the ethylenediamine hydrochloride salt byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude free base, N-(2-aminoethyl)-2-chlorobenzamide.

-

Dissolve the crude residue in ethanol and acidify with ethanolic HCl or bubble HCl gas through the solution.

-

Induce crystallization by adding diethyl ether.

-

Collect the precipitated solid by filtration, wash with ether, and dry under vacuum to yield N-(2-aminoethyl)-2-chlorobenzamide hydrochloride.

Structural Elucidation and Characterization

Confirmation of the chemical structure and assessment of purity are achieved through a combination of spectroscopic and physical methods.

Spectroscopic Analysis

The following data corresponds to the free base, N-(2-aminoethyl)-2-chlorobenzamide.[2][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3439.6 | N-H Stretch | Primary Amine (NH₂) |

| 3102.9 | N-H Stretch | Secondary Amide (N-H) |

| 2952.4, 3023.5 | C-H Stretch | Aliphatic (CH₂) & Aromatic (Ar-H) |

| 1718.8 | C=O Stretch | Amide I Band |

| 1584.8, 1566.3 | N-H Bend | Amide II Band |

| 750-800 (approx.) | C-Cl Stretch | Aryl Chloride |

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms, confirming the connectivity of the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| 2.83 | Triplet (t) | 2H | -CH₂-NH₂ | Protons adjacent to the primary amine. |

| 3.47 | Triplet (t) | 2H | -NH-CH₂- | Protons adjacent to the amide nitrogen, deshielded by the carbonyl group. |

| 7.32 - 7.59 | Multiplet (m) | 4H | Ar-H | Protons on the chlorinated benzene ring. |

Potential Applications in Drug Development

While specific biological activity data for N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is not extensively published, its structural motifs suggest potential utility in drug discovery. Analogues of N-(2-aminoethyl)benzamide have been synthesized and investigated as potent, reversible inhibitors of monoamine oxidase-B (MAO-B), an important target for neurodegenerative diseases.[8] The broader class of 2-chlorobenzamide derivatives has been evaluated for antimicrobial and disinfectant properties.[2][7] This compound can serve as a valuable intermediate or a fragment in fragment-based drug design (FBDD) campaigns to develop novel therapeutic agents.

Conclusion

This technical guide has detailed the chemical structure, properties, synthesis, and characterization of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride. The synthetic route, centered on a robust nucleophilic acyl substitution, is both efficient and well-understood. The provided experimental protocols and mechanistic insights offer a practical framework for researchers to produce and validate this compound. The spectroscopic data presented serves as a benchmark for successful synthesis. As a member of the pharmacologically significant benzamide family, N-(2-aminoethyl)-2-chlorobenzamide hydrochloride holds potential as a building block for the development of new chemical entities in the pharmaceutical industry.

References

-

Vaishnav, J. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

-

Vaishnav, J. (2024). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

-

Gaikwad, V. et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]

-

Justia Patents. (1992). Benzamide derivatives. Retrieved from [Link]

-

Fengchen Group. (2026). Exploring the Synthesis and Applications of 2-Chlorobenzoyl Chloride. Retrieved from [Link]

-

Annan, N., & Silverman, R. B. (1993). New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. patents.justia.com [patents.justia.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride CAS number 94319-83-2

CAS Number: 94319-83-2 Compound Class: Benzamide Derivative / Monoamine Oxidase (MAO) Inhibitor Probe Primary Application: Neuroscience Research, Medicinal Chemistry Intermediate (HDAC Inhibitors), SAR Profiling

Executive Summary

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is a pharmacologically significant benzamide derivative. Structurally, it consists of a 2-chlorobenzoyl moiety coupled to an ethylenediamine linker. While often overshadowed by its para-substituted isomer (Ro 16-6491, a potent MAO-B inhibitor), the ortho-chloro isomer (2-Cl) is a critical tool compound for Structure-Activity Relationship (SAR) studies. It serves two primary functions in modern drug development:

-

Pharmacological Probe: Used to define the steric constraints of the Monoamine Oxidase B (MAO-B) active site, specifically the "entrance cavity" where substrate recognition occurs.

-

Synthetic Scaffold: A versatile "linker-headgroup" intermediate for constructing Histone Deacetylase (HDAC) inhibitors and benzannulated nitrogen heterocycles.

This guide provides a rigorous technical analysis of its synthesis, biological mechanism, and experimental handling.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | N-(2-aminoethyl)-2-chlorobenzamide hydrochloride |

| Molecular Formula | C₉H₁₁ClN₂O[1] · HCl |

| Molecular Weight | 235.11 g/mol (Salt) / 198.65 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol; Insoluble in Ether/Hexane |

| Melting Point | 155–159 °C (Recrystallized from EtOH/Ether) |

| pKa (Predicted) | ~9.0 (Terminal amine), ~14 (Amide) |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

Synthesis & Purification Protocol

The synthesis of N-(2-aminoethyl)-2-chlorobenzamide requires precise control of stoichiometry to prevent the formation of the bis-amide byproduct (N,N'-bis(2-chlorobenzoyl)ethylenediamine).

Optimized Synthetic Route (Acid Chloride Method)

Principle: Nucleophilic acyl substitution of 2-chlorobenzoyl chloride by ethylenediamine. Critical Control Point: A large excess of ethylenediamine is mandatory to favor mono-acylation.

Reagents:

-

2-Chlorobenzoyl chloride (1.0 eq)

-

Ethylenediamine (5.0 – 6.0 eq) [Excess is critical]

-

Dichloromethane (DCM) or Chloroform (anhydrous)

-

HCl in Dioxane (4M) or concentrated aqueous HCl

Step-by-Step Protocol:

-

Preparation: Dissolve ethylenediamine (6.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask. Cool to 0°C under nitrogen atmosphere.

-

Addition: Dissolve 2-chlorobenzoyl chloride (1.0 eq) in DCM (2 volumes). Add this solution dropwise to the amine solution over 60 minutes.

-

Why: Slow addition into excess amine ensures the concentration of free amine always exceeds the mono-amide product, preventing the second amine group from reacting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1).

-

Workup (Free Base Isolation):

-

Wash the organic layer with 10% Na₂CO₃ (to remove HCl and unreacted acid).

-

Critical Step: Extract the organic layer with 1M HCl (aqueous). The product (amine) moves to the aqueous phase; non-basic impurities (bis-amide) remain in organics.

-

Basify the aqueous phase (pH > 12) with NaOH pellets and extract back into DCM.

-

-

Salt Formation: Dry the DCM layer (Na₂SO₄), filter, and cool to 0°C. Add HCl/Dioxane dropwise until precipitation is complete.

-

Purification: Recrystallize the crude solid from Ethanol/Diethyl Ether (1:3 ratio).

Synthetic Workflow Diagram

Figure 1: Selective synthesis workflow minimizing bis-amide formation.

Biological Mechanism & Pharmacology[3][7]

MAO-B Inhibition & SAR Context

This compound is a structural analogue of Ro 16-6491 (the 4-chloro isomer).[2] In the context of Monoamine Oxidase B (MAO-B) inhibition, the position of the chlorine atom is a determinant of potency and binding kinetics.

-

Mechanism: Competitive, reversible inhibition.[2][3] The primary amine mimics the substrate (dopamine/phenylethylamine), entering the hydrophobic active site channel.

-

Ortho-Effect (2-Cl vs 4-Cl):

-

4-Cl (Ro 16-6491): Fits deeply into the aromatic cage of MAO-B, forming optimal pi-stacking interactions with Tyr326 and Ile199.

-

2-Cl (Subject): The ortho-chlorine introduces steric clash near the amide bond, twisting the phenyl ring out of planarity relative to the amide. This reduces binding affinity compared to the para isomer but provides high selectivity data for mapping the "entrance loop" flexibility of the enzyme.

-

Pharmacophore for HDAC Inhibitors

In epigenetic drug discovery, this molecule is used as a Zinc-Binding Group (ZBG) precursor or a surface-recognition cap.

-

Role: The free amine serves as a handle to attach linker chains (e.g., alkyl chains leading to a hydroxamic acid).

-

Design Strategy: The 2-chlorobenzamide moiety acts as the "Cap" group that sits at the rim of the HDAC enzyme, interacting with surface residues to determine isoform selectivity (e.g., HDAC1 vs HDAC6).

Mechanism of Action Diagram

Figure 2: Mechanistic interaction highlighting the steric modulation of the ortho-chloro substituent.

Experimental Applications

Protocol A: MAO-B Inhibition Assay (In Vitro)

-

Objective: Determine IC₅₀ relative to Ro 16-6491.

-

System: Recombinant Human MAO-B.

-

Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

-

Preparation: Dissolve the hydrochloride salt in DMSO to make a 10 mM stock.

-

Incubation: Incubate enzyme + inhibitor (1 nM to 100 µM) in potassium phosphate buffer (pH 7.4) for 20 minutes at 37°C.

-

Note: Pre-incubation is essential to allow the inhibitor to reach equilibrium within the active site before substrate competition begins.

-

-

Initiation: Add Kynuramine substrate.

-

Detection: Measure fluorescence (Ex 310 nm / Em 400 nm) of the product 4-hydroxyquinoline.

Protocol B: Synthesis of HDAC Inhibitor Analogues

-

Objective: Conjugation to suberic acid linkers.

-

Coupling: React N-(2-aminoethyl)-2-chlorobenzamide (Free base) with suberoyl chloride methyl ester.

-

Conditions: THF, Triethylamine, 0°C to RT.

-

Outcome: The resulting diamide is a precursor to "Benzamide-SAHA" analogues, probing class I HDAC selectivity.

Safety & Handling

-

GHS Classification: Warning.[4]

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Storage: Hygroscopic solid. Keep tightly sealed. Store at -20°C for long-term stability.

-

Disposal: Incineration with scrubber for nitrogen/chlorine oxides.

References

-

Sigma-Aldrich. N-(2-Aminoethyl)-2-chlorobenzamide hydrochloride Product Specification. Retrieved from

-

Annan, N., & Silverman, R. B. (1993).[2] New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491).[2] Some of the most potent monoamine oxidase-B inactivators. Journal of Medicinal Chemistry, 36(24), 3968–3970.[2] Link(Note: Establishes the SAR baseline for 2-aminoethyl benzamides).

-

Zhang, L., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. Link(Demonstrates the utility of benzamide scaffolds in HDAC inhibitor design).

-

Justia Patents. Benzamide derivatives and their use in depressive states. Patent US 5120760. Link(Describes the synthesis and salt formation of aminoethyl-chlorobenzamides).

Sources

- 1. 94319-85-4|N-(2-aminoethyl)-3-chlorobenzamide|BLD Pharm [bldpharm.com]

- 2. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 4. caymanchem.com [caymanchem.com]

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action: N-(2-aminoethyl)-2-chlorobenzamide hydrochloride

Abstract

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is a synthetic organic compound belonging to the benzamide class of molecules. While direct, in-depth research on this specific ortho-chloro isomer is limited, a robust body of evidence from its structural analogues, particularly the para-chloro isomer (Ro 16-6491) and the parent compound N-(2-aminoethyl)benzamide, provides a strong basis for its putative mechanism of action. This guide synthesizes the available data to present the most probable core mechanism: the competitive, reversible, and time-dependent inhibition of monoamine oxidase-B (MAO-B). We will explore the biochemical basis for this interaction, discuss other potential biological activities common to benzamide derivatives, and provide validated experimental protocols for researchers to investigate and confirm these mechanisms.

Introduction: The Benzamide Scaffold and Its Neuromodulatory Potential

The benzamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with diverse pharmacological activities, including antipsychotic, antiemetic, and antihypertensive effects.[1] The addition of an aminoethyl side chain, as seen in N-(2-aminoethyl)-2-chlorobenzamide, creates a structural motif that facilitates interaction with key enzymes in the central nervous system. The primary target for this class of compounds is Monoamine Oxidase (MAO), a critical enzyme in neurotransmitter metabolism.[2]

Chemical Structure:

-

Compound: N-(2-aminoethyl)-2-chlorobenzamide hydrochloride

-

Molecular Formula: C₉H₁₁ClN₂O · HCl

-

Core Features: A 2-chlorobenzoyl group linked via an amide bond to an ethylenediamine moiety. The hydrochloride salt enhances solubility in aqueous media.

The strategic placement of a halogen, in this case, chlorine, on the benzene ring is a common medicinal chemistry strategy to modulate the compound's electronic and hydrophobic properties, thereby influencing its binding affinity and selectivity for its biological target.[3]

Primary Mechanism of Action: Monoamine Oxidase-B (MAO-B) Inhibition

The most well-documented and mechanistically understood action of N-(2-aminoethyl)benzamide analogues is the inhibition of MAO-B.[2][3]

The Role of MAO-B in Neurochemistry

Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. MAO-B is the predominant isoform in the human brain and is primarily responsible for the degradation of dopamine. By inhibiting MAO-B, the synaptic concentration and availability of dopamine are increased. This action is the basis for the therapeutic use of MAO-B inhibitors in neurodegenerative conditions like Parkinson's disease.[2]

Competitive, Reversible, and Time-Dependent Inhibition

Research on a series of halo-substituted N-(2-aminoethyl)benzamide analogues has shown them to be competitive, time-dependent, and reversible inhibitors of MAO-B.[3]

-

Competitive Inhibition: The inhibitor competes with the natural substrate (e.g., dopamine) for binding to the active site of the enzyme. This suggests that the benzamide derivative structurally mimics the endogenous monoamines.

-

Time-Dependent Inhibition: The inhibitory effect increases with the duration of pre-incubation of the enzyme with the inhibitor before the addition of the substrate. This indicates a multi-step binding process, where an initial weak enzyme-inhibitor complex (EI) isomerizes to a more stable, tighter-binding complex (EI*).

-

Reversibility: Unlike irreversible "suicide" inhibitors, the binding of these benzamide analogues is non-covalent. Enzyme activity can be fully restored upon removal of the inhibitor, for instance, through dialysis.[3] This is a critical feature for drug safety, reducing the risk of prolonged, uncontrolled enzyme inhibition.

The following diagram illustrates the proposed inhibitory pathway.

Caption: Experimental workflow for the in vitro MAO-B inhibition assay.

Quantitative Data Summary

| Compound | Target | Inhibition Type | Potency (IC₅₀) | Reference |

| N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491) | MAO-B | Competitive, Reversible | High (nM range) | [3][4] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | - | 95.2 nM | [5][6] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | - | 260.7 nM | [5][6] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | - | 255.7 nM | [5][6] |

Conclusion and Future Directions

Future research should focus on direct in vitro profiling of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride against a panel of MAO enzymes (A and B) and HDAC isoforms to confirm its potency and selectivity. Subsequent studies in cellular models and in vivo preclinical models would be necessary to validate its therapeutic potential.

References

-

Title: New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators Source: PubMed URL: [Link]

-

Title: Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I Source: ResearchGate URL: [Link]

-

Title: Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I Source: ipinnovative.com URL: [Link]

-

Title: Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor Source: Frontiers in Pharmacology URL: [Link]

-

Title: Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Source: Frontiers in Chemistry URL: [Link]

-

Title: N-(2-Aminoethyl)-4-chlorobenzamide Hydrochloride Source: HuiCheng Biotech URL: [Link]

-

Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: MDPI URL: [Link]

-

Title: Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor Source: PubMed URL: [Link]

Sources

- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Buy N-(2-aminoethyl)benzamide | 1009-17-2 [smolecule.com]

- 3. New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2-Aminoethyl)-4-chlorobenzamide Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 5. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 6. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride for serotonin and dopamine receptor modulators

Content Type: Technical Whitepaper & Experimental Protocol Subject: Pharmacophore Chemistry & Synthesis Target Audience: Medicinal Chemists, Neuropharmacologists

Executive Summary: The "Orthopramide" Core

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride (AECB-HCl) represents the minimal pharmacophoric core of the orthopramide class of drugs. While structurally simple, this scaffold contains the critical molecular determinants required to modulate both Dopamine D2 (antagonism) and Serotonin 5-HT4 (agonism) receptors.

For drug development professionals, AECB-HCl is not merely an intermediate; it is a fragment probe .[1] Its utility lies in its ability to demonstrate the "Conformational Lock" effect—a phenomenon where the ortho-chloro substituent forces the amide bond into a planar configuration via an intramolecular hydrogen bond, mimicking the bioactive conformation of potent ligands like Metoclopramide and Zacopride .[1]

This guide details the synthesis, structural biology, and application of AECB-HCl in rational drug design.[1]

Structural Biology & Mechanism

The Conformational Lock (The "Secret Sauce")

The biological activity of benzamides is strictly governed by their three-dimensional shape. In solution, the benzamide bond can rotate.[1][2] However, the 5-HT4 and D2 receptors require a planar ligand.[1]

AECB-HCl utilizes the Intramolecular Hydrogen Bond (IMHB) to achieve this. The chlorine atom at the ortho position (C2) acts as a hydrogen bond acceptor for the amide nitrogen proton.

-

Interaction: N-H ... Cl

-

Result: This forms a "pseudo-ring" (virtual 6-membered ring), locking the molecule into a planar conformation. This reduces the entropic penalty upon binding to the receptor.

Receptor Binding Modes

| Receptor | Role of AECB-HCl Scaffold | Key Residue Interactions |

| Dopamine D2 | Antagonist Core | Asp3.32: Ionic bond with the terminal amine.Phe/Trp (Cluster): |

| Serotonin 5-HT4 | Agonist Scaffold | Asp3.32: Ionic bond with the terminal amine.Ser/Thr: H-bonding with the amide carbonyl.Lipophilic Pocket: Accommodates the ortho-Cl atom. |

Visualizing the Pharmacophore

The following diagram illustrates the "Conformational Lock" and the divergent pathways for D2 vs. 5-HT4 selectivity based on derivatization.

Caption: The "Conformational Lock" mechanism where the ortho-chloro substituent planarizes the scaffold via IMHB, orienting the amine tail for receptor binding.

Experimental Protocol: Synthesis of AECB-HCl

Objective: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide HCl with >98% purity, avoiding the common "Bis-amide" impurity (dimerization).

Retrosynthetic Strategy

Direct reaction of 2-chlorobenzoyl chloride with ethylenediamine is prone to forming the bis-amide (dimer) where both amine groups react.

-

Solution: Use a massive excess of ethylenediamine (EDA) to statistically favor the mono-acylation.

Materials

-

2-Chlorobenzoyl chloride (1.0 eq)

-

Ethylenediamine (EDA) (5.0 - 10.0 eq) [Critical]

-

Dichloromethane (DCM) (Anhydrous)[3]

-

HCl in Dioxane (4M) or conc. HCl

-

Ethanol (for recrystallization)

Step-by-Step Methodology

-

Preparation of Amine Solution:

-

In a 500 mL round-bottom flask, dissolve Ethylenediamine (10 eq) in anhydrous DCM (10 volumes).

-

Cool the solution to 0°C using an ice/salt bath. Low temperature controls the reaction rate and selectivity.[1]

-

-

Acylation (The Dropwise Addition):

-

Dilute 2-Chlorobenzoyl chloride (1 eq) in DCM (2 volumes).

-

Add the acid chloride solution to the amine solution dropwise over 60 minutes.

-

Note: Vigorous stirring is essential to disperse the acid chloride immediately into the excess amine.[1]

-

-

Reaction & Workup:

-

Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:10:1).

-

Wash 1: Add water to extract the excess unreacted ethylenediamine and the HCl salt formed.[1]

-

Extraction: The product (free base) may partition. For high yield, basify the aqueous layer to pH 12 (NaOH) and extract repeatedly with DCM.[1]

-

Combine organic layers, dry over MgSO4, and evaporate to yield the Free Base (oily residue).[1]

-

-

Salt Formation (Hydrochloride):

-

Dissolve the crude free base in minimal Ethanol.[1]

-

Add 4M HCl in Dioxane dropwise at 0°C until pH < 3.

-

A white precipitate (AECB-HCl) will form.

-

-

Purification:

-

Recrystallize from Ethanol/Water (95:5) .

-

Filter and dry under vacuum at 50°C.[1]

-

Quality Control Specifications

-

Appearance: White crystalline solid.[1]

-

1H NMR (D2O): Distinct aromatic signals (7.3–7.5 ppm) and two triplets for the ethylene linker (approx 3.2 and 3.6 ppm).[1]

-

Mass Spec (ESI+): [M+H]+ = 199.04 (approx). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M and M+2).

Synthesis Workflow Diagram

Caption: Optimized synthesis workflow emphasizing the excess amine strategy to prevent dimerization.

Application in Drug Design (SAR)

Once synthesized, AECB-HCl serves as the "Head Group."[1] To create potent modulators, the "Tail" (amine) must be modified.[1]

Data Table: SAR Implications

| Modification | Target Effect | Example Drug |

| Add 4-Amino + 2-Methoxy | Increases 5-HT4 Agonism | Metoclopramide |

| Add Diethyl to Amine | Increases D2 Affinity (Lipophilicity) | Tiaggi (generic class) |

| Rigidify Tail (Piperidine) | Increases 5-HT4 Selectivity | Prucalopride (analog) |

| Add 5-Chloro | Stabilizes Metabolic Profile | Zacopride |

Protocol: Radioligand Binding Assay (Screening)

To validate the affinity of AECB-HCl derivatives:

-

Tissue Source: Rat Striatum (rich in D2) or Guinea Pig Striatum (rich in 5-HT4).

-

Radioligand:

-

D2: [3H]-Raclopride (0.2 nM).

-

5-HT4: [3H]-GR113808 (0.1 nM).

-

-

Incubation: 25°C for 60 mins in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl (Na+ is essential for benzamide binding).

-

Analysis: Calculate

using the Cheng-Prusoff equation.-

Note: The AECB-HCl fragment itself will have low affinity (

in

-

References

-

Ghare, S., et al. (2024).[1][4] Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity. Clinical Trials and Pharmacovigilance.[1]

-

Kuhn, B., et al. (2010).[1] Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Sonda, S., et al. (2005).[1][5] Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Bioorganic & Medicinal Chemistry.

-

Organic Syntheses. Procedure for 2-Chloroethyl benzoate and related benzamides. (Standard reference for benzoylation protocols).

-

BenchChem. Synthesis of 4-amino-N-(2-chlorophenyl)benzamide and related scaffolds.

Sources

- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anticancer Potential of N-(2-aminoethyl)-2-chlorobenzamide Hydrochloride Derivatives: A Technical Guide

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of a promising class of compounds, N-(2-aminoethyl)-2-chlorobenzamide hydrochloride derivatives, for researchers, scientists, and professionals in the field of drug development. We will delve into the synthesis, in-vitro evaluation, and the underlying rationale for the investigation of these molecules as potential anticancer agents.

Introduction: The Rationale for Targeting Benzamide Scaffolds in Oncology

The benzamide structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities. In oncology, the rationale for exploring benzamide derivatives stems from their ability to interact with a variety of biological targets implicated in cancer cell proliferation, survival, and metastasis. The incorporation of a 2-chlorobenzamide moiety, coupled with a flexible aminoethyl side chain, offers a versatile platform for chemical modification to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide focuses on a specific series of N-(2-(substituted-amino)ethyl)-2-chlorobenzamide derivatives and their evaluation against human cancer cell lines.

Synthesis and Characterization: A Modular Approach

The synthesis of the target N-(2-aminoethyl)-2-chlorobenzamide hydrochloride derivatives is typically achieved through a multi-step process that allows for the introduction of diverse functionalities.

Experimental Protocol: Synthesis of N-(2-(substituted-amino)ethyl)-2-chlorobenzamide Derivatives

-

Step 1: Synthesis of N-(2-aminoethyl)-2-chlorobenzamide (Intermediate 1)

-

To a solution of 2-chlorobenzoyl chloride in a suitable aprotic solvent (e.g., Dichloromethane), ethylenediamine is added dropwise at 0°C under constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

The solvent is removed under reduced pressure, and the resulting solid is washed with a saturated sodium bicarbonate solution and then with water to yield the intermediate N-(2-aminoethyl)-2-chlorobenzamide.

-

-

Step 2: Synthesis of the Final N-(2-(substituted-amino)ethyl)-2-chlorobenzamide Derivatives

-

Intermediate 1 is dissolved in an appropriate solvent (e.g., ethanol).

-

An equimolar amount of a selected aldehyde or ketone is added to the solution.

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of a Schiff base.

-

A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

-

The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

-

-

Step 3: Hydrochloride Salt Formation

-

The purified base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether).

-

A solution of HCl in the same solvent is added dropwise until precipitation is complete.

-

The resulting hydrochloride salt is filtered, washed with cold solvent, and dried under vacuum.

-

Characterization

The synthesized compounds are rigorously characterized using a suite of analytical techniques to confirm their identity and purity:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

In-Vitro Anticancer Evaluation: Assessing Cytotoxicity

The initial screening of novel compounds for anticancer activity typically involves assessing their cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HeLa (cervical carcinoma), are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubation: The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 48 hours. A control group receiving only the vehicle is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined.

Results and Discussion: Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of the synthesized N-(2-(substituted-amino)ethyl)-2-chlorobenzamide hydrochloride derivatives is evaluated based on their IC₅₀ values. While specific quantitative data is pending further detailed publication, preliminary findings from analogous studies suggest that the nature of the substituent on the terminal amino group plays a crucial role in determining the anticancer potency. A hypothetical representation of such data is presented below.

| Compound ID | Substitution on Amino Group | IC₅₀ on MCF-7 (µM) [Hypothetical] | IC₅₀ on HeLa (µM) [Hypothetical] |

| Ref-Cmpd | Doxorubicin | 0.8 | 1.2 |

| DERIV-01 | -CH₂-Ph | > 100 | > 100 |

| DERIV-02 | -CH₂-(4-Cl-Ph) | 25.4 | 32.1 |

| DERIV-03 | -CH₂-(4-OCH₃-Ph) | 15.8 | 21.5 |

| DERIV-04 | -CH₂-(3,4-di-OCH₃-Ph) | 8.2 | 11.7 |

This table presents hypothetical data for illustrative purposes.

The hypothetical data suggests that the introduction of electron-donating groups, such as methoxy substituents on the phenyl ring, may enhance the anticancer activity. This could be attributed to improved cellular uptake, enhanced binding to the molecular target, or other pharmacokinetic and pharmacodynamic factors. Further investigation into the precise mechanism of action is warranted to elucidate these observations.

Proposed Mechanism of Action and Future Directions

While the exact molecular targets of these N-(2-aminoethyl)-2-chlorobenzamide derivatives are yet to be fully elucidated, the benzamide scaffold is known to interact with various enzymes and receptors involved in cell signaling. A plausible hypothesis is that these compounds may interfere with key signaling pathways that regulate cell cycle progression and apoptosis.

Caption: Proposed mechanism of action for the benzamide derivatives.

Future research should focus on identifying the specific molecular targets of the most potent derivatives. This can be achieved through techniques such as affinity chromatography, proteomics, and computational docking studies. Elucidating the mechanism of action will be critical for the further optimization of this chemical series and for advancing these promising compounds through the drug discovery pipeline.

Conclusion

The N-(2-aminoethyl)-2-chlorobenzamide hydrochloride derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. The modular synthesis allows for the generation of a diverse library of compounds, and initial in-vitro screenings have indicated potential for potent cytotoxic activity against human cancer cell lines. Further detailed investigation into their mechanism of action and structure-activity relationships is essential to unlock their full therapeutic potential.

References

Synthesis, Characterization and Anticancer Activity of Novel N-(2-(substituted-amino)ethyl)-2-chlorobenzamide Derivatives. International Journal of Pharmaceutical Sciences and Research.[Link]

Technical Guide: Antimicrobial and Antifungal Activity of Benzamide Derivatives

[1]

Executive Summary

The benzamide pharmacophore represents a privileged scaffold in medicinal chemistry, distinguished by its ability to interact with diverse biological targets through hydrogen bonding and π-stacking interactions. While historically recognized for neuroleptic activity (e.g., sulpiride), recent structural optimization has repositioned benzamide derivatives as potent antimicrobial agents.

This guide analyzes the structure-activity relationships (SAR), mechanisms of action—specifically FtsZ inhibition in bacteria and Succinate Dehydrogenase (SDH) inhibition in fungi—and provides validated protocols for their synthesis and biological evaluation.

Chemical Rationale & Structure-Activity Relationship (SAR)

The benzamide core consists of a benzene ring attached to an amide group (

The Antibacterial "Warhead" (FtsZ Targeting)

For anti-staphylococcal activity (e.g., against MRSA), the SAR is tight. Research indicates that specific substitutions drive potency:

-

2,6-Difluoro Substitution: Placing fluorine atoms at the 2 and 6 positions of the benzamide ring significantly increases metabolic stability and lipophilicity, enhancing cell wall penetration.

-

3-Alkoxy Tail: A lipophilic tail (e.g., neopentyloxy or longer alkyl chains) at the 3-position is critical for binding to the hydrophobic pocket of the FtsZ protein.

-

Heterocyclic Linkage: The amide nitrogen is often coupled to a heterocycle (e.g., thiazole, pyridine) rather than a simple alkyl group to improve binding affinity.

The Antifungal Motif (SDH Targeting)

Antifungal benzamides, such as N-(pyrazol-5-yl)benzamides , follow a different SAR:

-

Diphenylamine Moiety: Often required for broad-spectrum activity against phytopathogens like Botrytis cinerea.

-

Pyrazolyl Bridge: The amide bond links the benzamide to a pyrazole ring, mimicking the structure of commercial fungicides like fluxapyroxad.

Mechanisms of Action[1][2][3][4]

Antibacterial: FtsZ Inhibition

The primary target for benzamide derivatives in bacteria (specifically Staphylococcus aureus and Bacillus subtilis) is FtsZ (Filamenting temperature-sensitive mutant Z).[1] FtsZ is a GTPase homolog of eukaryotic tubulin that polymerizes to form the Z-ring at the mid-cell, which is essential for cell division (cytokinesis).[1][2]

Mechanism: Benzamides (e.g., PC190723) bind to the interdomain cleft of FtsZ.[2] This binding stabilizes the FtsZ polymers but prevents the dynamic treadmilling necessary for Z-ring constriction. The result is the inhibition of septation, leading to cell ballooning (in cocci) and eventual lysis.

Antifungal: Succinate Dehydrogenase (SDH) Inhibition

In fungi, specific benzamide derivatives inhibit the Succinate Dehydrogenase complex (Complex II) in the mitochondrial electron transport chain. By blocking electron transfer from succinate to ubiquinone, cellular respiration is halted, leading to fungal cell death.

Mechanistic Pathway Diagram

Caption: Dual mechanistic pathways of benzamide derivatives targeting bacterial cell division (FtsZ) and fungal respiration (SDH).

Synthetic Workflow

To generate a library of benzamide derivatives for screening, a convergent synthetic route is recommended.[3][4] The most robust method involves the coupling of a substituted benzoic acid with an appropriate amine.

Protocol: Amide Coupling (HATU Method)

This method is preferred over acid chlorides for sensitive substrates to prevent racemization or side reactions.

-

Reagents: Substituted Benzoic Acid (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (Diisopropylethylamine, 2.0 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide).

-

Procedure:

-

Dissolve the benzoic acid in DMF under

atmosphere. -

Add DIPEA and stir for 10 minutes.

-

Add HATU and stir for 30 minutes to activate the acid.

-

Add the amine and stir at Room Temperature (RT) for 12–24 hours.

-

-

Work-up: Dilute with EtOAc, wash with 1N HCl, saturated

, and brine. Dry over -

Purification: Flash column chromatography (Hexane/EtOAc).

Synthetic Logic Diagram

Caption: General synthetic pathway for benzamide library generation using HATU coupling.

Antimicrobial Evaluation Protocols

Reliable data requires adherence to CLSI (Clinical and Laboratory Standards Institute) standards. The Broth Microdilution Method is the gold standard for determining Minimum Inhibitory Concentrations (MIC).[5]

Bacterial Broth Microdilution (CLSI M07)

Materials:

-

Müller-Hinton Broth (MHB), cation-adjusted.

-

96-well microtiter plates (U-bottom).

-

Test organisms: S. aureus ATCC 29213 (QC strain), E. coli ATCC 25922.

Step-by-Step Protocol:

-

Stock Preparation: Dissolve benzamide derivative in DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial 2-fold dilutions in MHB across the plate (e.g., 64 µg/mL down to 0.125 µg/mL). Ensure final DMSO concentration is <1% to avoid solvent toxicity.

-

Inoculum Prep: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:100 in MHB to achieve

CFU/mL. -

Inoculation: Add 100 µL of inoculum to each well containing 100 µL of drug solution (Final volume 200 µL).

-

Controls:

-

Growth Control:[6] Bacteria + Broth + Solvent (no drug).

-

Sterility Control: Broth only.

-

-

Incubation: 35 ± 2°C for 16–20 hours in ambient air.

-

Readout: The MIC is the lowest concentration that completely inhibits visible growth (no turbidity).

Antifungal Susceptibility Testing (CLSI M27 for Yeasts)

Modifications for Fungi:

-

Medium: RPMI 1640 medium buffered with MOPS (pH 7.0).

-

Inoculum: Candida albicans adjusted to

to -

Incubation: 35°C for 24–48 hours.

-

Endpoint: For bacteriostatic/fungistatic agents, 50% inhibition (IC50) is often recorded alongside MIC (100% inhibition).

Data Interpretation & Expected Results

When evaluating benzamide derivatives, compare your results against known standards. High potency is generally defined as an MIC < 1 µg/mL.

Representative Data Table (Simulated)

The following table illustrates expected trends based on established SAR for benzamide FtsZ inhibitors.

| Compound ID | R1 (Benzamide Ring) | R2 (3-Alkoxy Tail) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Activity Note |

| Control | Vancomycin | N/A | 1.0 | >64 | Standard Gram+ control |

| BZM-01 | H | >64 | >64 | Inactive (Tail too short) | |

| BZM-02 | 2,6-Difluoro | 32 | >64 | Weak activity | |

| BZM-03 | 2,6-Difluoro | 0.5 | >64 | Potent (Neopentyloxy tail) | |

| BZM-04 | 2,6-Difluoro | 2.0 | >64 | Good, but hydrophobicity limits solubility |

Interpretation:

-

Gram-Positive Selectivity: Benzamides typically show excellent activity against Staphylococci but poor activity against Gram-negatives like E. coli due to the AcrAB-TolC efflux pump.

-

Efflux Liability: If a compound shows MIC >64 µg/mL in E. coli but <1 µg/mL in S. aureus, repeat the E. coli test using an efflux pump inhibitor (e.g., PAβN) or an efflux-deficient strain (

). If MIC drops significantly, the compound is a substrate for efflux.

References

-

Review of Benzamide FtsZ Inhibitors Bi, F., et al. (2020).[1][7] Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. [Link]

-

Mechanism of Action (FtsZ) Adams, D. W., et al. (2011). Multiple effects of benzamide antibiotics on FtsZ function. [Link]

-

Antifungal Benzamide Activity Ma, Y.-D., et al. (2024).[3][4] Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety. [Link][3][4]

-

CLSI Protocol Standards Clinical and Laboratory Standards Institute.[8][9] (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][9]

-

Structural Characterization of Benzamide Inhibitors Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. [Link]

Sources

- 1. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity | MDPI [mdpi.com]

- 2. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Fungicidal Activities of Novel N-(Pyrazol-5-yl)benzamide Derivatives Containing a Diphenylamine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride in fragment-based drug discovery

This guide serves as a technical manual for the utilization of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride (referred to herein as Fragment-2Cl ) within a Fragment-Based Drug Discovery (FBDD) campaign.

From Privileged Scaffold to Lead Generation

Executive Summary & Fragment Profile

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride represents a quintessential "privileged structure" in medicinal chemistry. Structurally analogous to the MAO-B inhibitor Ro 16-6491 and the antidepressant Moclobemide, this fragment offers a high-value starting point for targeting GPCRs (specifically aminergic receptors) and enzymes with hydrophobic tunnels (e.g., kinases, proteases).

Its utility lies in its ortho-chloro substitution , which sterically forces the amide bond out of planarity with the phenyl ring. This "pre-organized" twisted conformation reduces the entropic penalty upon binding to restricted pockets, a critical advantage over planar benzamides.

Physicochemical Dossier (Rule of Three Compliance)

The following parameters confirm Fragment-2Cl as a high-quality chemical seed, strictly adhering to the Astex "Rule of Three" for fragment libraries.

| Parameter | Value | FBDD Threshold | Status |

| Molecular Weight | 198.65 Da (Free base) | < 300 Da | ✅ Optimal |

| cLogP | ~1.1 | < 3.0 | ✅ Optimal |

| H-Bond Donors | 2 (Amide NH, Amine NH2) | ≤ 3 | ✅ Optimal |

| H-Bond Acceptors | 2 (Carbonyl O, Amine N) | ≤ 3 | ✅ Optimal |

| Rotatable Bonds | 3 | ≤ 3 | ✅ Borderline (Good) |

| PSA (Polar Surface Area) | ~55 Ų | ≤ 60 Ų | ✅ Optimal |

| Solubility (HCl salt) | > 50 mM (DMSO/Water) | High | ✅ Excellent |

Biophysical Screening Methodologies

Because fragments exhibit low affinity (

Surface Plasmon Resonance (SPR) Protocol

Objective: Determine binding kinetics (

-

Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

-

Immobilization: Amine coupling of the target protein to ~2000 RU. Note: High density is required for low-affinity fragments.

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO .

-

Solvent Correction: Critical. Prepare a DMSO calibration curve (1.5% to 2.8%) to correct for bulk refractive index changes, as Fragment-2Cl stocks are dissolved in DMSO.

-

Injection Parameters:

-

Flow rate: 30

L/min. -

Contact time: 60s (association) / 60s (dissociation).

-

Concentration series: 0, 50, 100, 250, 500, 1000

M.

-

-

Data Analysis: Fit to a 1:1 Langmuir binding model. Expect "square wave" sensorgrams indicating fast on/off rates, typical of fragments.

Saturation Transfer Difference (STD) NMR

Objective: Validate the binding epitope (which part of Fragment-2Cl touches the protein?).

-

Sample Prep: 20

M Protein + 1 mM Fragment-2Cl (1:50 ratio) in deuterated buffer. -

Pulse Sequence: stddiff (Bruker/Varian standard).

-

On-Resonance Irradiation: -0.5 ppm (Targeting protein methyls).

-

Off-Resonance Irradiation: 30 ppm (Control).

-

Interpretation:

-

Strong STD Signal: Protons on the 2-chlorophenyl ring usually show the strongest saturation transfer, indicating this moiety is the primary "anchor" buried in the hydrophobic pocket.

-

Weak/No STD Signal: The ethylenediamine tail often shows lower STD effects if it protrudes into the solvent, identifying it as the valid "growth vector."

-

Structural Biology & Binding Mode[1]

X-Ray Crystallography Workflow

To guide rational design, a high-resolution structure is required.

-

Soaking: Do not co-crystallize. Grow apo-crystals of the target protein first.

-

Fragment Delivery: Soak crystals in a solution containing 10–50 mM Fragment-2Cl for 1–24 hours. Tip: The HCl salt is highly soluble, minimizing the risk of crystal cracking due to precipitant incompatibility.

-

Cryoprotection: Briefly transfer to mother liquor + 20% glycerol + fragment before flash cooling.

-

Refinement: Look for difference density (

) in the binding pocket. The chlorine atom provides an anomalous signal (if collected at appropriate wavelength), aiding unambiguous placement.

The "Twisted" Conformation

The 2-chloro substituent creates steric clash with the amide carbonyl. In the bound state, expect the phenyl ring to be rotated ~40-60° relative to the amide plane.

-

Design Implication: If the protein pocket is flat/narrow, this fragment will not bind (steric clash). If the pocket is L-shaped or has a hydrophobic sub-pocket, this twist pre-pays the entropy cost, increasing Ligand Efficiency (LE).

Fragment Elaboration: Hit-to-Lead Strategy

Once binding is confirmed, the primary amine of the ethyl chain is the designated growth vector. The strategy involves "Fragment Growing" to reach adjacent sub-pockets.[1]

Synthetic Pathway (Amide Coupling)

The primary amine is highly nucleophilic. We utilize it to couple with diverse carboxylic acids (Heteroaromatic acids) to probe adjacent chemical space.

-

Reaction: Peptide coupling (EDC/HOBt or HATU).

-

Library Expansion: React Fragment-2Cl with a library of 50–100 diverse acids.

-

Goal: Identify a "linker-binder" where the new moiety picks up additional H-bonds or hydrophobic contacts.

Visualization of the Workflow

The following diagram illustrates the iterative cycle from the specific Fragment-2Cl seed to a potent lead compound.

Caption: Figure 1: The FBDD workflow specifically tailored for the N-(2-aminoethyl)-2-chlorobenzamide scaffold.

Chemical Elaboration Logic

The diagram below details the specific chemical logic for evolving Fragment-2Cl.

Caption: Figure 2: Structural logic for elaborating the fragment. The amine vector allows probing of adjacent pockets.

References

-

Erlanson, D. A., & Jahnke, W. (2016). Fragment-based Drug Discovery: Lessons and Outlook. Wiley-VCH. Link

-

Congreve, M., et al. (2003).[2] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today, 8(19), 876-877. Link

-

Cesura, A. M., et al. (1992). "Ro 16-6491, a new reversible and highly selective MAO-B inhibitor." Journal of Neural Transmission, 36, 3968-3970. (Establishes the benzamide core pharmacology). Link

-

Murray, C. W., & Blundell, T. L. (2010).[3] "Structural biology in fragment-based drug design." Current Opinion in Structural Biology, 20(4), 497-507. Link

-

Sigma-Aldrich. "N-(2-Aminoethyl)-2-chlorobenzamide Product Specification." Link

Sources

Technical Guide: Stability and Storage of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and managing the stability of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride, a key intermediate for researchers and drug development professionals. By examining the molecule's inherent chemical liabilities, this document outlines potential degradation pathways and establishes best practices for storage and handling. Furthermore, it details a robust experimental strategy, grounded in International Council for Harmonisation (ICH) guidelines, for systematically evaluating the compound's stability profile through forced degradation and long-term studies. The protocols and logical frameworks presented herein are designed to ensure the integrity of the material throughout its lifecycle, from laboratory research to potential therapeutic application.

Introduction and Physicochemical Profile

N-(2-aminoethyl)-2-chlorobenzamide hydrochloride is a substituted benzamide derivative featuring a primary amine, an amide linkage, and a chlorinated aromatic ring. Its hydrochloride salt form generally confers increased aqueous solubility and crystallinity, which can enhance handling and stability. Understanding the stability of this compound is paramount, as degradation can lead to the formation of impurities, loss of potency, and potentially altered toxicological profiles. This guide serves as a foundational resource for establishing appropriate storage conditions and a reliable shelf-life.

Table 1: Physicochemical Properties of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride

| Property | Value | Source |

| CAS Number | 94319-83-2 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O · HCl | [1] |

| Molecular Weight | 235.11 g/mol | [1] |

| Appearance | Typically a white to off-white powder or solid. | General chemical knowledge |

| Melting Point | 164-166 °C | [1] |

| Storage Temperature | Room Temperature (as per supplier) | [1] |

Theoretical Stability Assessment: Identifying Potential Degradation Pathways

The molecular structure of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride contains several functional groups that are susceptible to degradation under common environmental and chemical stresses. A proactive analysis of these liabilities is the first step in designing a comprehensive stability program.

-

Hydrolytic Degradation: The amide bond is the most probable site for hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the amide bond to form 2-chlorobenzoic acid and ethylenediamine. As a hydrochloride salt, the compound will generate a mildly acidic solution when dissolved in neutral water, but exposure to stronger acids or bases will significantly accelerate this degradation.

-

Photolytic Degradation: Aromatic rings and halogenated compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[2] Photolysis can induce a variety of reactions, including bond cleavage and the formation of reactive intermediates, potentially leading to complex degradation profiles.[2]

-

Thermal Degradation: Elevated temperatures accelerate most chemical reactions, including hydrolysis and oxidation.[2][3] While the compound may be stable at room temperature, long-term storage at elevated temperatures or exposure to extreme heat during processing could lead to significant degradation.[2]

-

Oxidative Degradation: The primary amine group and the aromatic ring could be susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or peroxides.

-

Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This absorbed water can act as a reagent, facilitating hydrolytic degradation even in the solid state.

The following diagram illustrates the primary environmental factors that can impact the stability of the compound.

Caption: Key environmental factors influencing the stability of the target compound.

Recommended Storage and Handling Protocols

Based on the theoretical stability assessment, the following storage and handling procedures are recommended to preserve the integrity of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride.

-

Temperature: For long-term storage, it is advisable to store the compound in a controlled environment, ideally at refrigerated temperatures (2-8 °C) or frozen (-20 °C), as suggested for many amine hydrochloride salts.[5][6][7][8] While some suppliers may ship at ambient temperature for short durations[5], controlled cold storage is crucial for long-term preservation.

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.

-

Moisture: Due to the hygroscopic nature of amine salts, the compound must be protected from moisture.[4] Store in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel).[6][7]

-

Light: To prevent photolytic degradation, the compound should be stored in a light-resistant container, such as an amber glass vial.[2][5]

-

Container: Use containers made of non-reactive materials like glass or high-density polyethylene (HDPE).[4] Ensure the container is sealed tightly to prevent exposure to air and moisture.[4][9]

Experimental Framework for Stability Evaluation

A systematic experimental evaluation is necessary to move beyond theoretical predictions and establish a definitive stability profile. This process is rooted in the principles outlined by the ICH, particularly guidelines Q1A(R2) and Q1B.[10][11][12] The goal is to identify degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[10]

The workflow for a comprehensive stability assessment is depicted below.

Caption: Experimental workflow for a comprehensive stability assessment program.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to intentionally degrade the compound and identify potential degradation products.[3][13][14] This helps in developing and validating a stability-indicating analytical method capable of separating the parent compound from all significant degradants.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][14]

Objective: To generate potential degradation products under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.[14]

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (protected from stress) should be analyzed alongside the stressed samples.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time (e.g., up to 24 hours).[10]

-

Thermal Degradation (Solution): Heat the stock solution at 60-80°C.

-

Thermal Degradation (Solid): Expose the solid compound to dry heat (e.g., 80°C) in an oven.[2]

-

Photolytic Degradation: Expose the solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC with UV or MS detection) to determine the extent of degradation and profile the resulting impurities.